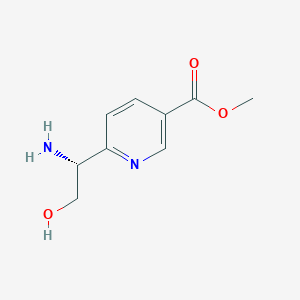
Methyl (R)-6-(1-amino-2-hydroxyethyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate is a chemical compound with a pyridine ring substituted at the 3-position with a carboxylate ester group and at the 6-position with an amino alcohol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Functional Group Introduction: The amino alcohol group is introduced via a series of reactions, including reduction and substitution.
Esterification: The carboxylate ester group is introduced through esterification reactions using reagents such as methanol and acid catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and automated synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, alcohols, ketones, and aldehydes.
Applications De Recherche Scientifique
Methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate involves its interaction with specific molecular targets. The amino alcohol group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-aminopyridine-3-carboxylate
- Methyl 6-hydroxyethylpyridine-3-carboxylate
- Methyl 6-(2-hydroxyethyl)pyridine-3-carboxylate
Uniqueness
Methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate is unique due to the presence of both an amino alcohol group and a carboxylate ester group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its analogs.
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)6-2-3-8(11-4-6)7(10)5-12/h2-4,7,12H,5,10H2,1H3/t7-/m0/s1 |
Clé InChI |
OZNUTAQTQLYGKC-ZETCQYMHSA-N |
SMILES isomérique |
COC(=O)C1=CN=C(C=C1)[C@H](CO)N |
SMILES canonique |
COC(=O)C1=CN=C(C=C1)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13611913.png)






![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13611957.png)


![Spiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B13611985.png)
